2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine
Overview
Description
This compound is a derivative of pyrimidin-4-amine, with a trifluoromethyl group attached to the phenyl ring . It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine . Subsequent vapor–phase fluorination of this intermediate leads to the formation of the desired compound .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidin-4-amine core, a trifluoromethyl group, and a phenyl ring . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Scientific Research Applications
Synthesis and Structure Analysis
Research on derivatives of 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine has explored their synthesis and crystal structures. For instance, studies have synthesized enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives, examining their crystal structures through single-crystal X-ray diffraction. This process involves nucleophilic substitution and one-pot procedures, leading to compounds with potential applications in various fields (Gao et al., 2015).
Antitumor Activities
Several studies have focused on the antitumor activities of these compounds. Preliminary bioassays have shown that certain enantiomers exhibit higher antitumor activity against specific cancer cell lines, such as MCF-7, compared to established drugs like gefitinib. This indicates the potential of these compounds in cancer treatment research (Gao et al., 2015).
Antimicrobial and Antifungal Properties
Research into the antimicrobial and antifungal properties of pyrimidine derivatives, including those related to this compound, has been conducted. Synthesized compounds have been evaluated against various bacterial and fungal strains, showing significant activities. This opens avenues for these compounds in the development of new antimicrobial agents (Mittal et al., 2011).
Docking Studies
Docking studies have been carried out on derivatives of this compound to understand their potential interactions and mechanisms of action. These studies aid in predicting how these compounds might interact with biological targets, which is crucial for drug design and discovery (Bommeraa et al., 2019).
Synthesis of Trifluoromethylated Analogues
The synthesis of trifluoromethylated analogues of pyrimidine compounds has been investigated, leading to the development of new compounds with varied properties. This synthesis is significant for creating new molecules with potential applications in various scientific fields (Sukach et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, have been used in the pharmaceutical and agrochemical industries . They are thought to interact with multiple receptors, contributing to their broad-spectrum biological activities .
Mode of Action
It’s known that the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3/c12-10-16-5-4-9(18-10)17-8-3-1-2-7(6-8)11(13,14)15/h1-6H,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUOQVTYODIQLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC=C2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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